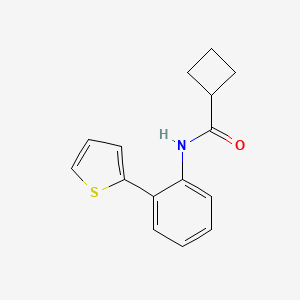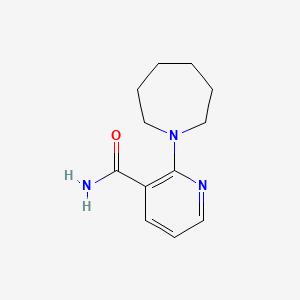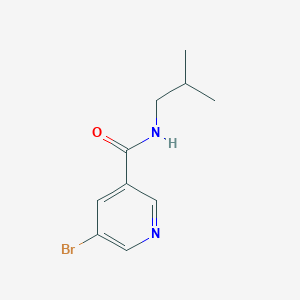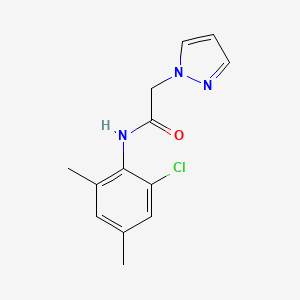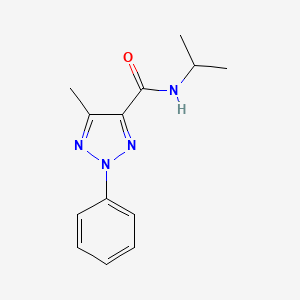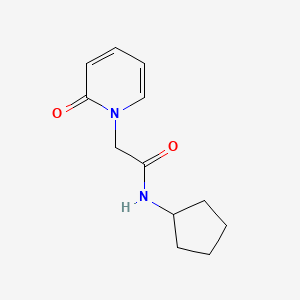
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, also known as MPDP, is a pyridazinone derivative that has gained attention in the scientific community due to its potential applications in medical research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth or by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth, as well as to modulate the activity of neurotransmitters in the brain. Additionally, 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one in lab experiments is its potential for use as a treatment for cancer and neurodegenerative disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one. One area of interest is its potential as a cancer treatment, and further studies could investigate its efficacy in vivo. Another potential direction is its use as a treatment for neurodegenerative disorders, and further studies could investigate its effects in animal models. Additionally, further research could be done to elucidate the exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, which could aid in the development of more targeted treatments.
Métodos De Síntesis
The synthesis of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-methyl-6-nitro-3-pyridinylmethylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with a base to yield 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one.
Aplicaciones Científicas De Investigación
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been studied for its potential applications in medical research. One study found that 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one exhibited antitumor activity in vitro, suggesting that it may have potential as a cancer treatment. Another study found that 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one had neuroprotective effects in a mouse model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGHQYVZBEJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)


